3,3'-((2-nitrophenyl)methylene)bis(4-hydroxy-6-methylpyridin-2(1H)-one)
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Overview
Description
“3,3’-((2-nitrophenyl)methylene)bis(4-hydroxy-6-methylpyridin-2(1H)-one)” is a complex organic compound that features a nitrophenyl group linked to a bis-pyridinone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “3,3’-((2-nitrophenyl)methylene)bis(4-hydroxy-6-methylpyridin-2(1H)-one)” typically involves multi-step organic reactions. A common approach might include:
Formation of the Pyridinone Rings: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Nitrophenyl Group: This step may involve nitration reactions followed by coupling reactions to attach the nitrophenyl group to the pyridinone structure.
Methylene Bridge Formation: The final step could involve the formation of the methylene bridge linking the two pyridinone rings, possibly through a condensation reaction.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyl groups or the nitrophenyl moiety.
Reduction: Reduction reactions could target the nitro group, converting it to an amine.
Substitution: Various substitution reactions could occur, especially at the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while oxidation of the hydroxyl groups could produce quinones.
Scientific Research Applications
Chemistry
Catalysis: The compound could be explored as a ligand in catalytic systems.
Organic Synthesis: It may serve as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Potential use as an inhibitor of specific enzymes due to its structural features.
Antimicrobial Activity: Possible evaluation for antimicrobial properties.
Medicine
Drug Development: Investigation as a lead compound for developing new pharmaceuticals.
Industry
Materials Science:
Mechanism of Action
The mechanism of action would depend on the specific application. For example, if used as an enzyme inhibitor, the compound might interact with the active site of the enzyme, blocking substrate access. Molecular targets and pathways would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
3,3’-((2-nitrophenyl)methylene)bis(4-hydroxy-6-methylpyridin-2(1H)-one) Derivatives: Compounds with similar structures but different substituents.
Other Bis-Pyridinone Compounds: Compounds with a similar bis-pyridinone core but different linking groups or substituents.
Uniqueness
The unique combination of the nitrophenyl group and the bis-pyridinone structure may confer specific properties, such as enhanced binding affinity to certain biological targets or unique electronic properties useful in materials science.
Properties
IUPAC Name |
4-hydroxy-3-[(4-hydroxy-6-methyl-2-oxo-1H-pyridin-3-yl)-(2-nitrophenyl)methyl]-6-methyl-1H-pyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O6/c1-9-7-13(23)16(18(25)20-9)15(11-5-3-4-6-12(11)22(27)28)17-14(24)8-10(2)21-19(17)26/h3-8,15H,1-2H3,(H2,20,23,25)(H2,21,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AADQULDYRZFWQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1)C(C2=CC=CC=C2[N+](=O)[O-])C3=C(C=C(NC3=O)C)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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